molecular formula C16H19BN2O2 B14118403 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester CAS No. 1316275-50-9

5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester

Cat. No.: B14118403
CAS No.: 1316275-50-9
M. Wt: 282.1 g/mol
InChI Key: ABBGDYQNJMMHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and versatility, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of the pyridyl group enhances its reactivity and allows for various functionalizations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 2-halopyridine with a metalation reagent to form an organometallic intermediate. This intermediate is then reacted with a boric acid ester to form a pyridine-boron complex salt, which is subsequently treated with a proton source to yield the desired boronic ester .

Industrial Production Methods: Industrial production methods for this compound often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, due to their efficiency and scalability. The use of stable boronic esters like pinacol boronic esters is preferred to avoid issues related to the instability of boronic acids .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester undergoes various types of reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Formation of the corresponding hydrocarbons.

    Substitution: Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester primarily involves its role as a reagent in the Suzuki–Miyaura coupling reaction. The process includes:

Comparison with Similar Compounds

  • Pyridine-2-boronic acid pinacol ester
  • 4-Pyridineboronic acid pinacol ester
  • 2-Nitro-5-pyridineboronic acid pinacol ester

Comparison: 5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester is unique due to its dual pyridyl groups, which enhance its reactivity and allow for more diverse functionalizations compared to other boronic esters. This makes it particularly valuable in complex organic synthesis and pharmaceutical applications .

Properties

CAS No.

1316275-50-9

Molecular Formula

C16H19BN2O2

Molecular Weight

282.1 g/mol

IUPAC Name

5-pyridin-2-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)14-9-8-12(11-19-14)13-7-5-6-10-18-13/h5-11H,1-4H3

InChI Key

ABBGDYQNJMMHJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.